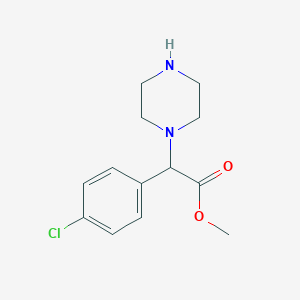![molecular formula C7H6Cl2N4 B1438486 4,6-二氯-1,3-二甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 1072895-86-3](/img/structure/B1438486.png)
4,6-二氯-1,3-二甲基-1H-吡唑并[3,4-d]嘧啶
描述
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 1072895-86-3 . It has a molecular weight of 217.06 and its IUPAC name is 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is represented by the formula C7H6Cl2N4 . The InChI code for this compound is 1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 .Physical And Chemical Properties Analysis
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
合成和结构分析
4,6-二取代的1H-吡唑并[3,4-d]嘧啶,包括变体如4,6-二氯-1,3-二甲基-1H-吡唑并[3,4-d]嘧啶,由于其多种药理活性而显著。Ogurtsov和Rakitin(2021年)展示了类似结构化合物的合成,重点是4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶的亲核取代。这种合成过程和所得化合物的结构阐明,涉及高分辨质谱和NMR光谱,有助于理解类似的吡唑并[3,4-d]嘧啶衍生物(Ogurtsov & Rakitin, 2021)。
抗菌和抗癌特性
吡唑并[3,4-d]嘧啶已被研究其潜在的抗菌和抗癌特性。例如,Abdellatif等人(2014年)探索了新吡唑并[3,4-d]嘧啶-4-酮衍生物的合成,并评估其对人类乳腺腺癌细胞系的抗癌活性,显示出显著的抑制活性(Abdellatif et al., 2014)。同样,Rahmouni等人(2016年)合成了具有抗癌和抗5-脂氧合酶特性的新吡唑嘧啶衍生物,进一步支持了这类化合物的治疗潜力(Rahmouni et al., 2016)。
多杂环系统的合成
吡唑并[3,4-d]嘧啶衍生物还被用于合成新的多杂环系统。Abdel‐Latif等人(2019年)利用相关前体构建新的多杂环环系统,显示了吡唑并[3,4-d]嘧啶在合成有机化学中的多功能性和实用性(Abdel‐Latif等人,2019年)。
衍生物的合成和表征
此外,由于其潜在的生物活性,各种吡唑并[3,4-d]嘧啶衍生物的合成和表征一直是研究的重点。Ghorab等人(2014年)合成了基于4-氨基安替比林的杂环化合物,包括吡唑并[3,4-d]嘧啶衍生物,并评估了它们的抗乳腺癌活性。这些研究强调了这些化合物在药物化学和药物发现中的重要性(Ghorab et al., 2014)。
安全和危害
作用机制
Target of Action
The primary target of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . This disruption leads to a halt in the G1/S transition of the cell cycle, preventing DNA replication and, consequently, cell division .
Result of Action
The result of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine’s action is a significant reduction in cell proliferation . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in the growth of tumor cells, making it a potential candidate for cancer treatment .
生化分析
Biochemical Properties
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The interaction involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity. This inhibition is significant in the context of cancer research, as CDK2 is a key regulator of cell division.
Cellular Effects
The effects of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells . It influences cell function by inducing cell cycle arrest and promoting apoptosis. Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and growth.
Molecular Mechanism
At the molecular level, 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Furthermore, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and downregulating anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anti-proliferative effects on cancer cells for several days. Prolonged exposure can lead to adaptive responses in cells, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can have different biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver, kidneys, and tumor tissues. Its localization and accumulation in these tissues are critical for its therapeutic effects.
Subcellular Localization
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 effectively. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy.
属性
IUPAC Name |
4,6-dichloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCTFDIXXYZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657094 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072895-86-3 | |
| Record name | 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)

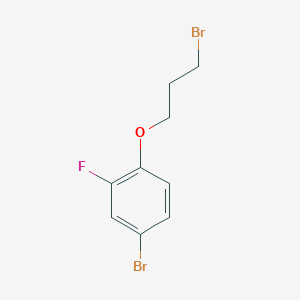

![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
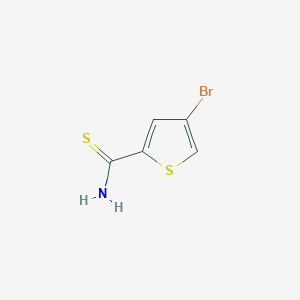

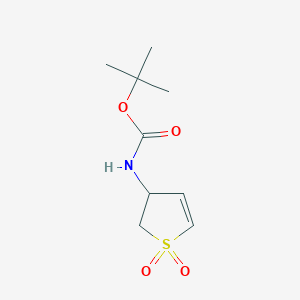
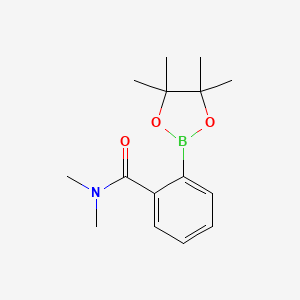
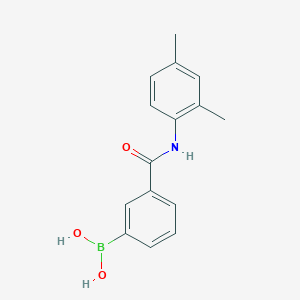
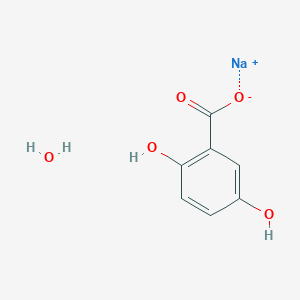
![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)
